Product packaging for Ethylammonium(Cat. No.:CAS No. 22113-86-6)

Ethylammonium

Cat. No.: B1618946
CAS No.: 22113-86-6
M. Wt: 108.1 g/mol
InChI Key: NWMKOQWBSZQAMG-UHFFFAOYSA-N
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Description

Ethylammonium is a useful research compound. Its molecular formula is C2H8N2O3 and its molecular weight is 108.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N2O3 B1618946 Ethylammonium CAS No. 22113-86-6

Properties

IUPAC Name

ethanamine;nitric acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NWMKOQWBSZQAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047901
Record name Ethylammonium nitrate
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Molecular Weight

108.10 g/mol
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CAS No.

22113-86-6
Record name Ethylammonium nitrate
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Record name Ethylammonium
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Record name Ethylammonium nitrate
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Record name Ethylammonium
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Fundamental Research Paradigms and Theoretical Frameworks of Ethylammonium Systems

Historical Trajectories in Protic Ionic Liquid Research

The field of ionic liquids (ILs) traces its origins to 1914 with the work of the Russian-Latvian-German chemist Paul Walden. wiley-vch.dedcu.iebahonacollege.edu.in While investigating molten salts that could remain liquid at temperatures compatible with his equipment, Walden synthesized ethylammonium nitrate (B79036) ([EtNH₃][NO₃]). bahonacollege.edu.innih.gov He reported that this compound, formed by neutralizing ethylamine (B1201723) with concentrated nitric acid, had a melting point of just 12°C. bahonacollege.edu.inwikipedia.orgresearchgate.net This discovery marked the first report of a room-temperature ionic liquid. wikipedia.orgwikipedia.org

This compound nitrate is a protic ionic liquid (PIL), a classification defined by the transfer of a proton from a Brønsted acid to a Brønsted base to form the constituent ions. nih.govua.pttaylorandfrancis.com Walden's primary interest in this new substance was the relationship between its conductivity and molecular size. bahonacollege.edu.innih.gov However, the profound potential of this discovery went largely unnoticed by the wider scientific community for a considerable time. bahonacollege.edu.intaylorandfrancis.com

It was not until much later, following extensive research into other types of ionic liquids, such as air- and water-sensitive chloroaluminate systems in the 1980s, that interest in protic ionic liquids like this compound nitrate was rekindled. wiley-vch.denih.govtaylorandfrancis.com This renewed focus positioned this compound nitrate not just as a historical curiosity but as a prototypical example for a burgeoning class of "designer solvents." wiley-vch.de

Conceptual Foundations of this compound Cation Behavior in Diverse Chemical Environments

The behavior of the this compound cation, [CH₃CH₂NH₃]⁺, is governed by its distinct molecular structure. It consists of an ammonium (B1175870) group where the nitrogen atom is bonded to an ethyl group (-CH₂CH₃) and three hydrogen atoms. wikipedia.orgrsc.org This structure imparts a dual character to the cation: a hydrophobic ethyl tail and a charged, hydrophilic head capable of forming strong hydrogen bonds. wikipedia.org

A defining feature of the this compound cation is the presence of three acidic protons on the ammonium group, which can be donated in chemical interactions. rsc.org This makes it a Brønsted acid and a potent hydrogen bond donor, a key characteristic of protic ionic liquids. ua.pttaylorandfrancis.com In its most common salt, this compound nitrate (EAN), the cation's ability to form an extensive, three-dimensional hydrogen-bonded network with the nitrate anion results in properties that are in some ways analogous to water. wikipedia.orgrsc.org

Within the bulk liquid, EAN is not composed solely of ions. A sensitive acid-base equilibrium exists, leading to the presence of a small concentration (approximately 1.0 × 10⁻⁵ mol dm⁻³) of neutral ethylamine and nitric acid molecules. oup.com The thermal behavior of EAN is also complex; at temperatures up to 419 K, it evaporates as intact ion pairs, but above this temperature, decomposition into its constituent acid and base becomes the more favorable pathway. researchgate.net

The behavior of the this compound cation is highly dependent on its environment. Research has shown that when EAN is confined in micrometer-spaced layers between polar glass plates, the isotropic liquid transforms into an ordered phase with liquid-crystal-like properties. rsc.orgrsc.org In this state, the nitrate anions adopt a preferential orientation relative to the glass surface, while the cations remain disordered. rsc.org As a solvent, the this compound cation's small size and multiple hydrogen-bond donor sites enable it to create highly structured, cross-linked solvation networks reminiscent of water. rsc.org This contrasts with the behavior of larger, more complex protic cations. rsc.org More recently, the this compound cation has been investigated as an alternative component in mixed-cation lead halide perovskites for solar cell applications, demonstrating its functional role in solid-state materials. rsc.org

The fundamental physicochemical properties of this compound nitrate are summarized in the table below.

PropertyValueConditions
Melting Point12 °C (285.15 K)-
Boiling Point240 °C (513.15 K)Decomposes at ~250 °C
Density1.261 g/cm³at 20 °C
Viscosity0.028 Pa·s (28 cP)at 25 °C
Electrical Conductivity~20 mS/cmat 25 °C
Data sourced from multiple references. wikipedia.org

Further thermal analysis has detailed the phase transitions of this compound nitrate.

Thermal EventTemperature
Melting Peak13 °C (286.15 K)
Freezing Peak-28 °C (245.15 K)
Data sourced from thermal characterization studies. researchgate.net

Advanced Structural Elucidation and Intermolecular Dynamics of Ethylammonium Compounds

Crystalline-State Architectures and Polymorphic Transitions

The solid-state behavior of ethylammonium salts, particularly the halides, is characterized by distinct crystalline arrangements and temperature-induced phase transitions. These transformations involve significant reorganization of the ions within the crystal lattice.

Temperature-Dependent Structural Transformations in this compound Halides

This compound halides exhibit polymorphism, meaning they can exist in different crystal structures depending on the temperature. cdnsciencepub.com For instance, this compound chloride undergoes a polymorphic transition at 358 K (85°C). acs.orgnih.gov Below this temperature, it exists in a low-temperature (LT) monoclinic phase. acs.orgresearchgate.net Upon heating, it transforms into a high-temperature (HT) tetragonal phase. acs.orgresearchgate.net This transition is also observed in other this compound halides, such as the bromide and iodide salts, which all show a transition from a β-phase to an α-phase above room temperature. cdnsciencepub.com

The thermal expansion of these polymorphs is typically small and anisotropic, a direct result of the directional nature of the interactions, such as hydrogen bonding, that hold the crystal structure together. acs.orgnih.govfigshare.com Raman spectroscopy studies on this compound chloride confirm major spectral changes around its 345 K transition, where internal modes become weaker and broader, and the lattice mode structure disappears, indicating that the this compound ions undergo enhanced hindered rotations in the high-temperature phase. acs.org

Polymorphic Transition Data for this compound Chloride

ParameterLow-Temperature (LT) PhaseHigh-Temperature (HT) Phase
Crystal SystemMonoclinicTetragonal
Transition Temperature358 K acs.orgnih.gov
Space GroupP 1 21/m 1 nih.govP4/n or P4/nmm acs.orgnih.gov
Lattice Parameters (a, c)a = 8.20390 Å, c = 4.54350 Å nih.gova = 5.05 Å, c = 9.99 Å acs.orgnih.gov

Reconstructive Character of Solid-State Phase Transitions

The phase transition observed in this compound chloride at 358 K is described as having a reconstructive character. acs.orgnih.govresearchgate.netfigshare.com A reconstructive transition involves a significant rearrangement of the crystal structure, where primary coordination bonds are broken and reformed. This is distinct from a displacive transition, which involves only small shifts in atomic positions. The reconstructive nature of this transition is highlighted by the substantial change in crystal symmetry from monoclinic to tetragonal and an associated excess volume of approximately 11% in the high-temperature phase compared to the low-temperature one. acs.orgnih.govfigshare.com This significant change underscores the major reorganization of the this compound and chloride ions within the lattice during the transformation.

Liquid-Phase Organization and Mesoscopic Structuring

In the liquid state, particularly in the form of protic ionic liquids like this compound nitrate (B79036) (EAN), this compound compounds display a high degree of structural organization on a mesoscopic scale. This structuring is driven by the amphiphilic nature of the this compound cation.

Nano-scale Segregation Phenomena in this compound Ionic Liquids

This compound-based ionic liquids are not structurally homogeneous at the molecular level. researchgate.net Instead, they exhibit nano-scale segregation, where the charged, polar groups (ammonium head) and the uncharged, apolar alkyl groups (ethyl tail) tend to separate into distinct domains. researchgate.netnih.gov This segregation, driven by solvophobic interactions between the alkyl chains, results in a sponge-like nanostructure. researchgate.net

This mesoscopic organization gives rise to characteristic features in scattering experiments. Large-angle X-ray scattering (LAXS) and small-angle neutron scattering (SANS) studies on this compound nitrate (EAN) reveal a low-q structure peak, often called a prepeak or first sharp diffraction peak (FSDP). nih.govjst.go.jpnii.ac.jp For EAN, this peak appears at a scattering vector (q) of approximately 0.62-0.66 Å⁻¹, corresponding to a correlation distance of about 9.7 Å. nih.govjst.go.jp This feature is direct evidence of the nanoscale heterogeneity for ionic liquids with alkyl chains shorter than four carbons (C4). nih.gov

Structural Correlation Data for Liquid this compound Nitrate (EAN)

PhenomenonExperimental TechniquePeak Position (q)Correlation Distance (d)
Nano-scale SegregationLAXS / SANS~0.62 - 0.66 Å⁻¹ nih.govjst.go.jp~9.7 Å nih.gov
Long-Range OrderingLAXSN/A4.7 Å, 8 Å, 12 Å jst.go.jp

Ion-Ion Interaction Topologies (e.g., C-H···O, N-H···O Correlations)

The structure of this compound ionic liquids is stabilized by a three-dimensional network of hydrogen bonds. arxiv.org The primary and most significant of these are the strong hydrogen bonds between the ammonium (B1175870) group of the this compound cation and the oxygen atoms of the nitrate anion (N-H···O). researchgate.netjst.go.jp X-ray scattering data, combined with molecular dynamics simulations, have identified a distinct atom-atom correlation peak at approximately 3.0 Å, which is assigned to this N···O interaction distance in the hydrogen bond. researchgate.netjst.go.jpjst.go.jp

In addition to this primary interaction, weaker hydrogen bonds involving the ethyl group's hydrogen atoms (C-H···O) also play a crucial role. researchgate.netjst.go.jpacs.org A second correlation peak observed at about 3.4 Å is attributed to the C···O distance in these C-H···O interactions. researchgate.netjst.go.jpjst.go.jp These weaker interactions are significant and are believed to contribute substantially to the macroscopic properties of this class of ionic liquids. acs.org The network of hydrogen bonds in EAN is noted for its flexibility, characterized by rapid interchanges of bonding partners. arxiv.org

Confined Environment Interactions

When this compound compounds are placed in constrained geometries, such as thin films between surfaces, their structural and electrostatic properties can differ dramatically from the bulk liquid.

Sophisticated Spectroscopic and Analytical Characterization of Ethylammonium Species

Vibrational Spectroscopic Techniques for Structural and Bonding Analysis

Vibrational spectroscopy provides a powerful lens through which to examine the structural and bonding characteristics of the ethylammonium cation. By probing the vibrational modes of the molecule, researchers can gain insights into its geometry, the strength of its chemical bonds, and the nature of its interactions with its environment.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for characterizing the this compound cation. The infrared spectrum of this compound-containing compounds reveals distinct absorption bands corresponding to the various vibrational modes of the cation.

In a study of this compound hexafluorosilicate (B96646) ([C₂H₅NH₃]₂SiF₆), the IR spectrum showed characteristic bands for the this compound cation. researchgate.net The assignment of these bands is often aided by comparison with analogous compounds and theoretical calculations. researchgate.net For instance, the N-H stretching vibrations typically appear in the high-frequency region and are sensitive to hydrogen bonding. researchgate.net The presence of combination bands in the 1800-2300 cm⁻¹ spectral region can be indicative of C-NH₃ groups. researchgate.netnih.gov The thermal decomposition of quaternary this compound halides has been studied using TG-FTIR, which confirmed that the decomposition yields an equimolar mixture of triethylamine (B128534) and a haloethane. nih.gov

Table 1: Selected FTIR Vibrational Frequencies for this compound Chloride
Vibrational ModeFrequency (cm⁻¹)
ν(CN)1050
ν(CC)885
Skeleton bending425

Data sourced from a temperature-dependent Raman and IR study of this compound chloride. acs.org

Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar vibrations. In studies of this compound chloride, temperature-dependent Raman spectra have revealed important details about phase transitions. acs.orgacs.org For example, at the 345 K transition, many internal modes of the this compound ion become weaker and broader, and the entire lattice mode structure disappears, indicating enhanced hindered rotations of the this compound ions in the prototype phase. acs.org

The Raman spectra of this compound hexafluorosilicate also show that the cations are disordered and hydrogen-bonded to the anions. researchgate.netnih.gov The vibrational modes observed in the Raman spectra, such as the translational and librational modes of the this compound cation, provide crucial information about its dynamics within the crystal lattice. acs.org

Table 2: Raman Spectral Data for this compound Chloride
Vibrational ModeFrequency (cm⁻¹)Assignment
192Librations of this compound
155Librations of this compound
119Librations of this compound
1048ν(CN)
870ν(CC)
416Skeleton bending

Data sourced from a temperature-dependent Raman study of this compound chloride. acs.org

Fourier Transform Infrared Spectroscopy (FTIR) Applications

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Motional Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the conformational and motional dynamics of the this compound cation in various environments.

Proton (¹H) NMR spectroscopy is particularly sensitive to the local environment and motion of the this compound cation. Studies on this compound nitrate (B79036) (EAN) have utilized ¹H NMR to investigate the dynamic behavior of the cation in both bulk and confined states. researchgate.netresearchgate.netresearchgate.net Changes in ¹H NMR chemical shifts can provide information about intermolecular interactions and variations in hydrogen bonding. researchgate.net For instance, in confined EAN, the chemical shift of the NH₃ protons is strongly shifted upfield, suggesting a weakening of the hydrogen-bonding network. researchgate.netnih.gov

Temperature-dependent ¹H NMR studies can also reveal information about the motional dynamics and activation barriers. nih.gov For example, in this compound chloride, the line widths of thermosensitive modes vary linearly with temperature, which can be attributed to anharmonicity. acs.org Furthermore, pulsed-field gradient (PFG) NMR techniques are used to measure the self-diffusion coefficients of the this compound cation, providing insights into its translational mobility. researchgate.net

The presence of other NMR-active nuclei, such as ¹⁴N, ¹⁵N, and ¹³C, allows for multi-nuclear NMR studies, which provide a more complete picture of the this compound cation's structure and environment. rsc.orgrsc.org For instance, ¹⁵N NMR has been used to study the state and dynamics of the nitrate anion in this compound nitrate, which in turn provides indirect information about the cation's environment. rsc.org In studies of iongels containing fluorine-free ionic liquids, multinuclear NMR (¹H, ³¹P, and ⁷Li) has been employed to understand ion dynamics, revealing the presence of different populations of the this compound cation with varying diffusion coefficients. rsc.orgrsc.org

Proton (1H) NMR for Cationic Motion and Relaxation Mechanisms

Dielectric Spectroscopy for Relaxation Processes and Dynamical Phenomena

Dielectric spectroscopy is a powerful technique for probing the relaxation processes and dynamical phenomena associated with the this compound cation in various materials. By measuring the complex permittivity as a function of frequency, one can gain insights into the rotational and translational motions of the cation and its associated ion pairs.

In studies of the room-temperature molten salt this compound nitrate, dielectric spectroscopy has revealed a dominant relaxation process attributed to the formation of dipolar ion complexes. researchgate.netacs.orggoettingen-research-online.de The spectra are often described by models such as the Cole-Davidson or Kohlrausch-Williams-Watts functions, which account for an unsymmetrical distribution of relaxation times. acs.orggoettingen-research-online.de Furthermore, a higher frequency relaxation process has been observed, likely reflecting the modes of motion of the cation and anion lattices relative to one another. researchgate.netacs.orggoettingen-research-online.de

Broadband dielectric spectroscopy of binary mixtures of this compound nitrate and acetonitrile (B52724) has shown two distinct relaxation processes. rsc.org At high salt concentrations, the lower-frequency relaxation is primarily due to the jump reorientation of the this compound cation. rsc.org In hybrid lead halide perovskites containing this compound, dielectric spectroscopy has been used to study the dynamics of the molecular cations and identify different dipolar relaxation processes. acs.org

X-ray Scattering and Diffraction Methodologies

X-ray-based methods are powerful for determining the atomic and molecular arrangement in both disordered and crystalline states.

Large Angle X-ray Scattering (LAXS) is a crucial technique for probing the short- and long-range order in liquid systems, such as room-temperature ionic liquids (RTILs). For this compound nitrate (EAN), a well-studied RTIL, LAXS experiments have provided significant insights into its liquid structure and ion-ion interactions. jst.go.jpresearchgate.net

Studies have shown that the X-ray interference function for EAN displays a small peak at approximately 0.62 Å⁻¹, which is indicative of nano-scale segregation within the ionic liquid. jst.go.jpresearchgate.net This suggests that EAN is structurally heterogeneous, with distinct polar and apolar domains. The polar domains are composed of the nitrate anions and the ammonium (B1175870) groups of the this compound cations, while the apolar domains consist of the methylene (B1212753) and methyl groups of the this compound cations. researchgate.net

The X-ray radial distribution function, derived from LAXS data, reveals a distinct peak at 3.4 Å and broader peaks at 4.7 Å, 8 Å, and 12 Å. jst.go.jpresearchgate.net These features suggest the presence of long-range ordering in the liquid state. The peak at 3.0 Å in the inter-molecular pair correlation function has been assigned to the N(C₂H₅NH₃⁺)···O(NO₃⁻) atom-atom correlation, which is characteristic of N-H···O hydrogen bonding. jst.go.jp Another peak at 3.4 Å is attributed to the C-H···O interactions between the this compound cation and the nitrate anion, highlighting the important role of these interactions in the macroscopic properties of such ionic liquids. jst.go.jp

Table 1: Key Findings from LAXS Studies of this compound Nitrate (EAN)

FeatureObservationInterpretation
X-ray Interference Function Peak ~0.62 Å⁻¹ jst.go.jpresearchgate.netIndicates nano-scale segregation and the presence of polar and apolar domains. researchgate.net
Radial Distribution Function Peaks 3.4 Å, 4.7 Å, 8 Å, 12 Å jst.go.jpresearchgate.netSuggests long-range ordering within the liquid structure. jst.go.jp
Inter-molecular Pair Correlation Peaks 3.0 Å jst.go.jpAssigned to N-H···O hydrogen bonding between the this compound cation and nitrate anion. jst.go.jp
3.4 Å jst.go.jpAttributed to C-H···O interactions between the this compound cation and nitrate anion. jst.go.jp

Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) are fundamental techniques for determining the crystal structure of solid this compound-containing compounds. PXRD is valuable for phase identification and assessing the crystallinity of a bulk sample, while SCXRD provides precise atomic coordinates and bond parameters. researchgate.netacs.org

In the study of this compound hydrogen oxalate (B1200264) hemihydrate, sharp Bragg's peaks in the PXRD pattern confirmed the high crystalline nature of the material. researchgate.net For various hybrid perovskites incorporating the this compound cation, PXRD is routinely used to identify the crystal phase and monitor structural changes with temperature or composition. iyte.edu.tr

Single-crystal X-ray diffraction has been instrumental in solving the detailed crystal structures of numerous this compound salts. For instance, the structure of bis(this compound) tetrachloroiron(II) was determined using SCXRD. cambridge.org In more complex systems like hybrid perovskites, such as those containing lead and iodide, SCXRD reveals the precise arrangement of the this compound cations within the inorganic framework. lapierregroup.comrsc.org These studies often employ advanced diffractometers and require sophisticated software for data reduction and structure refinement. rsc.org The resulting crystallographic information files (CIFs) provide a complete and publishable description of the crystal structure. lapierregroup.com

Table 2: Representative Crystallographic Data for an this compound-Containing Compound Note: This table is a generalized representation based on typical data obtained from SCXRD studies. Specific values vary by compound.

ParameterDescriptionTypical Information Provided
Crystal System The symmetry of the unit cell.e.g., Monoclinic, Triclinic duke.edu
Space Group The set of symmetry operations for the crystal.e.g., P2₁, C2/c researchgate.netduke.edu
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the unit cell axes.e.g., a = 8.895 Å, b = 8.162 Å, c = 17.994 Å, β = 94.89° duke.edu
Atomic Coordinates (x, y, z) The position of each atom within the unit cell.Precise fractional coordinates for all atoms.
Bond Lengths and Angles The distances and angles between bonded atoms.Provides insight into molecular geometry and bonding.

Large Angle X-ray Scattering (LAXS) for Liquid Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules and materials by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org

For this compound-containing compounds, UV-Vis spectroscopy provides valuable information on their electronic properties and optical band gap. In the case of bis(this compound) pentachlorobismuthate(III), temperature-dependent UV-Vis spectra were used to investigate how distortions in the anionic lattice influence the electronic structure of the [BiCl₆]³⁻ moiety. rsc.org The spectra of such ns² complexes often exhibit characteristic A, B, and C absorption bands. The 'A' band, in particular, is sensitive to the geometry of the ns² complex, and discontinuous changes in its position and width can indicate phase transitions. rsc.org

In the context of perovskite materials, UV-Vis spectroscopy is crucial for determining the optical band gap, a key parameter for photovoltaic applications. For this compound tin iodide (EASnI₃), the absorption coefficient was found to be greater than 10⁴ cm⁻¹, suggesting a high probability of direct electronic transitions. sci-hub.se The optical absorption in these materials is often attributed to direct interband transitions, for instance, from occupied I-5p and Sn-5s valence band states to unoccupied Sn-5p and I-5p conduction band states. sci-hub.se Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectra to assign the observed electronic transitions to specific molecular orbitals. nih.gov

Table 3: Optical Properties of this compound Tin Iodide (EASnI₃) from UV-Vis Spectroscopy and Related Calculations

ParameterValue/ObservationSignificance
Calculated Energy Band Gap ~0.86 eV (PBE-GGA) sci-hub.seDetermines the material's potential for photovoltaic applications.
Static Refractive Index, n(0) 2.32 sci-hub.seA fundamental optical property of the material.
Absorption Coefficient, α(ω) > 10⁴ cm⁻¹ in the visible region sci-hub.seIndicates efficient light absorption and suitability for solar cells.
Key Electronic Transitions From occupied I-5p and Sn-5s states to unoccupied Sn-5p and I-5p states. sci-hub.seExplains the origin of the observed optical absorption.

Theoretical and Computational Chemistry Approaches for Ethylammonium Systems

Quantum-Chemical Computations

Quantum-chemical computations are founded on solving the Schrödinger equation for a given molecular system. These first-principles approaches provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying ethylammonium systems due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a system based on its electron density, providing a powerful means to investigate energetics and reaction mechanisms.

DFT calculations are extensively used to model reaction pathways and determine the energy barriers associated with chemical transformations. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics.

A study on the thermal decomposition of quaternary this compound halides combined experimental techniques with DFT and MP2 quantum-chemical methods. nih.gov The research demonstrated that these compounds decompose in a single step to produce an equimolar mixture of triethylamine (B128534) and a haloethane. nih.gov DFT calculations were instrumental in predicting the thermodynamic barriers and activation characteristics of this process. Specifically, the B3LYP functional was recommended for evaluating thermodynamic barriers, while the MPW1K functional was found to be effective for assessing activation characteristics. nih.gov The computational results, when combined with calculated crystal lattice energies, showed excellent agreement with experimental data for dissociation enthalpies and activation barriers derived from thermogravimetric analysis. nih.gov This synergy between theory and experiment validates the predictive power of DFT in modeling the thermal decomposition of solid-state this compound compounds. nih.gov

The utility of DFT in this area is its ability to elucidate reaction mechanisms and quantify the energy required to initiate a reaction. For instance, in the decomposition of nitroalkyl benzoates, DFT calculations indicated that the presence of the this compound cation could significantly accelerate the process by changing the mechanism from a one-step to a two-step pathway involving a zwitterionic intermediate. researchgate.net Similarly, DFT has been employed to investigate complex reaction mechanisms involving multiple transition states, identifying the rate-determining step by locating the highest energy barrier. dergipark.org.tr The accuracy of these predictions is critical, as the reaction rate is jointly controlled by thermodynamic driving forces and kinetic barriers. mdpi.com

Table 1: Experimental vs. Theoretical Activation and Dissociation Energies for this compound Halide Decomposition This table presents a comparison of experimental and DFT-calculated thermodynamic data for the decomposition of this compound halides.

CompoundExperimental Enthalpy of Dissociation (kJ/mol)Experimental Activation Barrier (kJ/mol)Theoretical Activation Barrier (kJ/mol)
This compound Chloride158 nih.gov184 nih.govMatches well with experiment nih.gov
This compound Bromide181 nih.gov286 nih.govMatches well with experiment nih.gov
This compound Iodide195 nih.gov387 nih.govMatches well with experiment nih.gov

Density Functional Theory (DFT) for Electronic Structure and Energetics

Conformational Landscape Exploration and Thermodynamic Functions

The this compound cation possesses conformational flexibility due to the rotation around its carbon-carbon and carbon-nitrogen bonds. DFT calculations are used to explore the potential energy surface, identify stable conformers (energy minima), and determine the energy barriers separating them.

Computational studies on molecules structurally related to the this compound cation, such as N-protonated-β-fluoro-β-phenyl-ethylamine, have been performed using DFT at the B3LYP/6-31G(d,p) level of theory. acs.orgnih.gov These analyses generate conformational potential energy surfaces by systematically varying relevant dihedral angles to locate all stable structures. researchgate.netresearchgate.net For each stable conformer identified, frequency calculations are performed to confirm they are true minima on the energy landscape. acs.orgnih.gov

From these calculations, key thermodynamic functions such as changes in thermally corrected energy (ΔU), enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be computed. acs.orgnih.gov These values provide insight into the relative populations of different conformers at thermal equilibrium. The relative stabilities are often correlated with factors like the electron-withdrawing nature of substituents and the presence of intramolecular hydrogen bonds. researchgate.netresearchgate.net For example, in ethylamine (B1201723), two primary conformers exist: a trans form and a gauche form, with the staggered conformation being the most stable for the this compound ion. acs.org

Table 2: Calculated Thermodynamic Functions for Model this compound Conformers This table illustrates the types of thermodynamic data obtained from DFT conformational analysis for model systems. Values are typically reported relative to the most stable conformer.

ConformerRelative Energy (ΔU) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Entropy (S) (cal mol⁻¹ K⁻¹)
Reference Conformer0.00 acs.orgnih.gov0.00 acs.orgnih.gov0.00 acs.orgnih.govCalculated Value acs.org
Higher Energy Conformer> 0 acs.orgnih.gov> 0 acs.orgnih.gov> 0 acs.orgnih.govCalculated Value acs.org

Ab Initio Molecular Orbital Calculations for Intramolecular Dynamics

Ab initio molecular orbital methods are a class of "first-principles" quantum chemistry calculations that solve the Schrödinger equation without empirical parameters. dtic.mil These methods are essential for accurately describing the intramolecular dynamics of the this compound cation, such as the torsional motion of the amino (-NH3+) and methyl (-CH3) groups.

Studies on ethylamine, the neutral precursor to the this compound cation, have utilized ab initio calculations to investigate the internal rotation of the amino group. acs.org These calculations can deduce the potential function for the NH2 torsion, identifying barriers between the trans and gauche conformers. acs.org Such analyses provide a detailed picture of the flexibility of the C-N bond and the energy required for internal rotations.

Ab initio molecular dynamics (AIMD) is a powerful extension of these methods where forces are calculated "on the fly" from the electronic structure to generate a dynamical trajectory. nih.gov This approach allows for the simulation of chemical processes, including bond breaking and formation, while accounting for electronic polarization effects. nih.gov For this compound, AIMD can be used to study its behavior in complex environments, capturing the dynamic interplay between intramolecular motions and intermolecular interactions. Recent advancements in AIMD, such as combining it with machine learning or using layered (e.g., IMOMO) methods, are making it possible to study larger and more complex systems with high accuracy. dtic.milchemrxiv.org

Molecular Dynamics (MD) Simulations

While quantum-chemical methods provide deep insight into the electronic structure of a few molecules, Molecular Dynamics (MD) simulations are the preferred tool for studying the collective behavior of a large number of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a "force field" to describe the potential energy and forces between particles.

MD simulations have been particularly insightful for studying this compound nitrate (B79036) (EAN), a prototypical protic ionic liquid. These simulations provide a molecular-level picture of the liquid's structure, dynamics, and the nature of interactions between the this compound cations and nitrate anions. jst.go.jpresearchgate.net

Simulations reveal that liquid EAN is structurally heterogeneous, featuring distinct polar and apolar domains. researchgate.net The polar domains are formed by the ammonium (B1175870) groups of the cations and the nitrate anions, while the apolar domains consist of the ethyl groups. researchgate.net This nanoscale segregation is a key feature of many ionic liquids. jst.go.jp Analysis of the liquid structure through radial distribution functions (RDFs) from MD simulations shows distinct peaks corresponding to specific atom-atom correlations. For instance, peaks in the RDFs can be assigned to the N-H···O hydrogen bonds between the this compound cation and the nitrate anion, as well as C-H···O interactions. jst.go.jp These findings are often in good agreement with experimental data from techniques like large-angle X-ray scattering (LAXS). jst.go.jpnii.ac.jp

MD simulations also provide insight into the dynamics of the liquid. For example, studies of the EAN liquid-vacuum interface show a structured, sandwich-like arrangement with layers of cations and anions. rsc.org The simulations can reveal how the orientation and rotational motion of the this compound cations differ between the surface and the bulk liquid, often influenced by hydrogen bonding and hydrophobic interactions. rsc.org Furthermore, MD simulations have been used to investigate the mixing behavior of EAN with other ionic liquids, revealing slow diffusion and significant ordering of ions at the interface. nih.gov The intermolecular forces responsible for this behavior, such as O-H···N interactions, can be precisely identified from the simulation data. nih.gov

Table 3: Interatomic Interactions in this compound Nitrate from MD Simulations This table summarizes key interatomic distances and the types of interactions they represent in liquid EAN, as determined by MD simulations and supported by experimental data.

Interacting AtomsInteraction TypeTypical Distance (Å)Source
N (C₂H₅NH₃⁺)···O (NO₃⁻)Hydrogen Bonding (NH···O)~3.0 jst.go.jp
C (C₂H₅NH₃⁺)···O (NO₃⁻)Hydrogen Bonding (CH···O)~3.4 jst.go.jp
VariousLong-range ordering4.7, 8.0, 12.0 jst.go.jp

First-Principles Calculations for Material Design and Property Prediction

First-principles calculations, primarily based on Density Functional Theory (DFT), are a powerful tool for predicting the properties of novel materials containing the this compound cation, particularly in the field of hybrid organic-inorganic perovskites. These calculations provide fundamental insights into material stability, electronic structure, and potential performance in optoelectronic applications.

The thermodynamic stability of a compound can be evaluated by calculating its formation energy (or enthalpy of formation), which represents the energy change when the compound is formed from its constituent elements or precursor components. libretexts.orgstackexchange.com A negative formation energy indicates that the formation of the compound is energetically favorable and the structure is stable relative to its precursors. stackexchange.commdpi.com

In the context of hybrid perovskites, DFT calculations have been used to assess the stability of structures incorporating the this compound (EA) cation. For mixed-cation perovskites like mthis compound-ethylammonium lead iodide (MA₁₋ₓEAₓPbI₃), calculations show that substituting the smaller mthis compound (B1206745) (MA) cation with the larger EA cation can be an effective strategy to improve structural stability. rsc.orgresearchgate.netmendeley.com The formation energies calculated for the MA₁₋ₓEAₓPbI₃ series indicate that while the introduction of a small amount of EA (x=0.25) can decrease stability compared to pure MAPbI₃, higher concentrations of EA (x ≥ 0.50) lead to a notable improvement in stability. rsc.org This suggests that the larger EA cation helps to better satisfy the Goldschmidt tolerance factor criteria, leading to a more stable perovskite lattice for these compositions. rsc.org The introduction of EA has been shown to stabilize the desirable cubic phase by lowering phase transition temperatures. researchgate.net

Compound/SystemCalculation MethodCalculated Formation EnergyStability Implication
[CH₃CH₂NH₃]⁺ (g)Active Thermochemical Tables (ATcT)605.5 ± 0.5 kJ/mol (Standard Enthalpy of Formation)Provides a fundamental thermochemical value for the isolated cation. anl.gov
MA₀.₇₅EA₀.₂₅PbI₃DFTLess negative than MAPbI₃Lower stability compared to the pure mthis compound perovskite. rsc.org
MA₀.₅₀EA₀.₅₀PbI₃DFTMore negative than MAPbI₃Improved stability compared to the pure mthis compound perovskite. rsc.org
MA₀.₂₅EA₀.₇₅PbI₃DFTMore negative than MAPbI₃Improved stability compared to the pure mthis compound perovskite. rsc.org
EAPbI₃DFTMost negative in the MA₁₋ₓEAₓPbI₃ seriesIndicates substituting MA with EA is energetically favorable. rsc.org

First-principles calculations are essential for determining the electronic band structure of this compound-containing materials, which governs their optical and electronic properties. The band gap (E_g)—the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM)—is a critical parameter for applications like solar cells and light-emitting diodes (LEDs).

For hybrid perovskites, DFT calculations reveal how the incorporation of the this compound cation tunes the electronic properties. In the mixed MA₁₋ₓEAₓPbI₃ system, replacing MA with EA leads to a slight but systematic increase in the band gap. rsc.orgrsc.org For instance, the calculated band gap increases from 1.50 eV for pure MAPbI₃ to 1.65 eV for pure EAPbI₃. rsc.orgrsc.org This trend is attributed to the structural distortions induced by the larger EA cation, specifically the distortion of the Pb-I-Pb bond angles, which plays a significant role in tuning the band gap. rsc.orgresearchgate.netmendeley.com Despite the changes in composition, these perovskites maintain a direct band gap, which is crucial for efficient light absorption and emission. rsc.orgrsc.org

Projected density of states (PDOS) calculations further show that for these lead-halide perovskites, the fundamental electronic properties are primarily determined by the inorganic framework. The VBM is mainly composed of the I 5p orbitals, while the CBM is dominated by the Pb 6p orbitals. rsc.org Similar computational approaches have been applied to other this compound-based perovskites, such as this compound tin iodide (EASnI₃), which is also found to be a direct band gap semiconductor. sci-hub.se In complex quasi-2D perovskites, DFT calculations confirm that the insertion of the EA cation can increase the band gap, enabling a shift in emission from green to blue wavelengths. scispace.com

CompoundCalculation FunctionalCalculated Band Gap (E_g)Band Gap Type
MAPbI₃PBE1.50 eVDirect rsc.orgrsc.org
MA₀.₇₅EA₀.₂₅PbI₃PBE1.57 eVDirect rsc.orgrsc.org
MA₀.₅₀EA₀.₅₀PbI₃PBE1.61 eVDirect rsc.orgrsc.org
MA₀.₂₅EA₀.₇₅PbI₃PBE1.64 eVDirect rsc.orgrsc.org
EAPbI₃PBE1.65 eVDirect rsc.orgrsc.org
EASnI₃TB-mBJ-GGA1.17 eVDirect sci-hub.se
MA₀.₆₂₅EA₀.₂₅K₀.₁₂₅PbI₂.₅Br₀.₅DFT1.377 eVDirect mdpi.com

Reaction Mechanisms and Chemical Reactivity Involving Ethylammonium

Thermal Decomposition Pathways and Kinetics

Studies on the thermal stability and decomposition of ethylammonium salts, particularly halides, provide insight into their fundamental chemical behavior at elevated temperatures. Techniques such as thermogravimetry coupled with Fourier transform infrared spectroscopy (TG-FTIR) and differential scanning calorimetry (DSC) have been instrumental in elucidating these processes. acs.orgnih.gov

The thermal decomposition of quaternary this compound halides, including chloride, bromide, and iodide, occurs in a single-step process. acs.orgnih.gov Experimental analysis, corroborated by quantum-chemical modeling, has demonstrated that the decomposition of these compounds yields an equimolar mixture of triethylamine (B128534) and a corresponding haloethane. acs.orgnih.gov This finding was confirmed through the near-perfect alignment of experimental infrared spectra of the gaseous products with spectra predicted at the B3LYP/6-311G(d,p) level of theory. acs.orgnih.gov

The decomposition reaction can be generalized as follows: [(C₂H₅)₄N]⁺X⁻(s) → (C₂H₅)₃N(g) + C₂H₅X(g) (where X = Cl, Br, I)

The kinetics of the thermal decomposition of this compound halides have been analyzed by fitting thermogravimetric data to kinetic models. The F1 kinetic model, which represents a first-order reaction process, has been shown to provide the best fit for the experimental data. acs.orgnih.gov

From this kinetic analysis, the experimental activation barriers (Ea) for the decomposition have been derived. These values, along with the experimental enthalpies of dissociation, show a clear trend with the halide anion. The activation energy increases from chloride to bromide to iodide. acs.orgnih.gov This data is crucial for understanding the thermal stability of these salts. acs.org

Table 1: Thermodynamic and Kinetic Data for the Thermal Decomposition of Quaternary this compound Halides acs.orgnih.gov

CompoundEnthalpy of Dissociation (kJ/mol)Activation Energy (Ea) (kJ/mol)
This compound Chloride158184
This compound Bromide181286
This compound Iodide195387

Decomposition Mechanisms of this compound Halides

Role as a Solvent or Catalyst in Organic Synthesis

This compound salts, particularly those that are liquid at or near room temperature (ionic liquids), have emerged as important media and promoters in organic synthesis. Their unique properties, such as low volatility, high thermal stability, and recyclability, position them as environmentally benign alternatives to conventional organic solvents. researchgate.net

This compound nitrate (B79036) (EAN) has proven to be an excellent medium for promoting Knoevenagel condensation reactions. psu.edutandfonline.com In these reactions, EAN acts as both the solvent and a catalyst, eliminating the need for an additional catalytic agent. psu.edutandfonline.com The condensation of various aromatic aldehydes with active methylene (B1212753) compounds, such as 3-methyl-1-phenylpyrazolin-5-(4H)-one, proceeds efficiently at room temperature in EAN. psu.edursc.orgcapes.gov.br These reactions are characterized by short reaction times and high product yields, often ranging from 70% to 92%. psu.edursc.orgcapes.gov.br The ionic liquid also absorbs the water produced during the reaction, which helps to drive the reaction forward. psu.edu Furthermore, the ionic liquid can often be recovered and reused. tandfonline.com

Table 2: Knoevenagel Condensation in this compound Nitrate (EAN) psu.edursc.org

AldehydeActive Methylene CompoundProduct Yield
4-Oxo-(4H)-1-benzopyran-3-carbaldehydes3-Methyl-1-phenylpyrazolin-5-(4H)-one78–92%
Aromatic Aldehydes3-Methyl-1-phenylpyrazolin-5-(4H)-one70–75%

This compound nitrate is a key component in powerful systems for the electrophilic nitration of aromatic compounds. organic-chemistry.orgnih.govacs.org When combined with triflic anhydride (B1165640) (Tf₂O) or trifluoroacetic anhydride (TFAA), EAN serves as a readily available solvent and a source of nitrate for the in situ generation of highly reactive nitrating agents, triflyl nitrate (TfONO₂) and trifluoroacetyl nitrate (CF₃COONO₂), respectively. organic-chemistry.orgnih.govarkat-usa.org

These EAN-based systems are effective for the nitration of a wide variety of aromatic and heteroaromatic compounds, achieving high yields (typically 77–100%) under mild conditions. organic-chemistry.org The EAN/Tf₂O system is particularly noteworthy for its ability to nitrate strongly deactivated aromatic systems. organic-chemistry.orgnih.govacs.org These methods offer a more environmentally friendly alternative to traditional nitration techniques that often require hazardous acids and complex workup procedures. organic-chemistry.org The ionic liquid can also be recycled and reused over several cycles. acs.org

This compound nitrate has been successfully employed as a reaction medium for multicomponent reactions (MCRs), which are efficient processes for synthesizing complex molecules in a single step. rsc.orgresearchgate.net The Ugi four-component reaction, involving an aldehyde, an amine, an isocyanide, and a carboxylic acid, proceeds smoothly in EAN to produce α-phenylacetamido amides in good to excellent yields. rsc.orgdntb.gov.ua

The use of EAN as a solvent medium can offer advantages over other ionic liquids; for instance, the Ugi reaction failed in [BMIM][PF₆] but was successful in EAN. rsc.org The application of microwave irradiation in conjunction with EAN as the solvent can further accelerate these reactions, allowing for the rapid generation of chemical libraries. rsc.org This highlights the utility of this compound-based ionic liquids in facilitating complex organic transformations in an efficient and more sustainable manner. researchgate.net

Systems for Electrophilic Aromatic Nitration

Electrocatalytic and Catalytic Dehydrogenation Processes

The catalytic dehydrogenation of ethylamine (B1201723) on metal surfaces is initiated by the adsorption of the molecule onto the catalyst. Studies on platinum surfaces, such as Pt(111), using techniques like reflection absorption infrared spectroscopy (RAIRS) and temperature-programmed desorption (TPD), have provided a detailed picture of this process. researchgate.netacs.org

At low temperatures, around 85 K, ethylamine adsorbs molecularly onto the Pt(111) surface, remaining stable up to approximately 300 K. researchgate.netresearchgate.net As the surface temperature is increased to 330 K, the first dehydrogenation steps occur. This leads to the formation of a stable surface intermediate identified as aminovinylidene (CCHNH₂). researchgate.netresearchgate.net This intermediate is a novel species with a π-bond delocalized across its C-C-N backbone. researchgate.net A portion of this aminovinylidene intermediate desorbs from the surface as acetonitrile (B52724) between 340 K and 360 K. researchgate.net

If the surface is heated further to 420 K, the aminovinylidene that did not desorb undergoes additional dehydrogenation. This step involves the scission of a C-H bond, resulting in a second distinct surface intermediate, aminoethynyl (CCNH₂). researchgate.netacs.org This species is bonded to the platinum surface through both of its carbon atoms. Upon annealing to even higher temperatures (above 500 K), the C-N bond of the aminoethynyl intermediate remains intact, eventually leading to the desorption of hydrogen cyanide (HCN). researchgate.netacs.org

The mechanism can vary with the catalyst. On a Ni(111) surface, an alkylidenimido (CH₃CHN) species was proposed as an intermediate based on early molecular modeling. ku.dk More recent studies on bimetallic catalysts like Pd-Ni(OH)₂, used for electrocatalytic dehydrogenation, suggest a different pathway where dehydrogenation begins at the N-H bonds before proceeding to the C-H bonds. rsc.org

Table 1: Key Stages in the Thermal Dehydrogenation of Ethylamine on Pt(111) This table is interactive. Users can sort columns to compare different stages of the reaction.

Temperature (K) Event Surface Species Desorption Product Citation
85 - 300 Molecular Adsorption CH₃CH₂NH₂(ads) - researchgate.net
330 Partial Dehydrogenation Aminovinylidene (CCHNH₂) - researchgate.netresearchgate.net
340 - 360 Desorption / Isomerization Aminovinylidene (CCHNH₂) Acetonitrile (CH₃CN) researchgate.net
420 Further Dehydrogenation Aminoethynyl (CCNH₂) - acs.org

However, the rate-determining step is not universal and depends heavily on the catalyst's composition and structure. rsc.org For instance, in the electrocatalytic dehydrogenation using Pd-Ni(OH)₂ nanosheets, DFT calculations propose a different mechanism. rsc.org In this system, the reaction is believed to proceed via the intermediates *CH₃CH₂NH, *CH₃CHNH, *CH₃CHN, and *CH₃CN. The calculations indicate that the breaking of the first N-H bond represents the largest energy barrier and is therefore considered the rate-determining step for the entire reaction on this particular catalyst. rsc.org This highlights the profound influence of the catalyst material on the reaction pathway and its kinetics.

Table 2: Proposed Rate-Determining Steps (RDS) for Ethylamine Dehydrogenation on Different Catalysts This table is interactive. Click on the catalyst name for more details if available.

Catalyst Proposed RDS Key Intermediate(s) Method of Investigation Citation
Pt C-H bond cleavage (from α-carbon) CH₃CHNH₂* DFT Calculation rsc.org
Pd-Ni(OH)₂ N-H bond cleavage *CH₃CH₂NH DFT Calculation rsc.org

Surface Adsorption and Stepwise Dehydrogenation Mechanisms

Reactivity under Extreme Conditions

Ethylamine is classified as an interstellar complex organic molecule (iCOM) and is of significant interest in astrochemistry as a potential precursor to proteinogenic amino acids, specifically alanine. rsc.orgarxiv.org While it has only been tentatively detected in the interstellar medium (ISM), it has been identified in the coma of comets, such as 67P/Churyumov–Gerasimenko. rsc.orgarxiv.orgiaea.org Understanding its interaction with the primary components of the ISM, such as water ice on dust grains, is key to modeling its chemistry in these extreme environments.

The interaction of ethylamine with interstellar ice analogues has been studied using a combination of temperature-programmed desorption (TPD) experiments and Density Functional Theory (DFT) calculations. rsc.orguab.cat These studies characterize the binding energy (BE) of ethylamine on both crystalline and amorphous water ice surfaces. The findings show that ethylamine molecules interact more strongly with the water ice surface than they do with each other in pure ethylamine ice (cohesive energy). uab.cat

A key finding is that ethylamine co-desorbs with water from the ice surface, indicating a strong interaction. uab.cat The binding energies cannot be directly measured from TPD experiments due to this co-desorption, but they have been computed using DFT. rsc.orguab.cat These calculations provide crucial data for astrochemical models, helping to predict the residence time and potential for further reaction of ethylamine on interstellar dust grains. The formation of ethylamine itself in these environments is thought to occur through processes such as the exposure of ices containing ammonia (B1221849) and methane (B114726) (or ethane) to cosmic radiation. iaea.orgnih.gov The strong binding to water ice suggests that a significant fraction of ethylamine in protoplanetary disks could be frozen on grains within the water snow-line, allowing for its incorporation into forming planetesimals. rsc.orguab.cat

Table 3: Computed Binding Energies of Ethylamine on Interstellar Ice Analogues This data is based on Density Functional Theory (DFT) calculations.

Adsorbate Surface Binding Energy (kJ mol⁻¹) Significance Citation
Ethylamine Amorphous Solid Water 61.6 Strong interaction, higher than water's cohesive energy uab.cat
Ethylamine Crystalline Ice 63.8 Indicates strong binding to ordered ice structures uab.cat

Advanced Materials Science Applications of Ethylammonium Compounds

Hybrid Organic-Inorganic Perovskite Materials for Energy Conversion

Ethylammonium as a Cationic Modifier for Perovskite Stability Enhancement

The stability of perovskite materials, particularly against environmental factors like moisture, is a critical challenge for their commercialization. This compound has been investigated as a cationic modifier to enhance the structural and operational stability of perovskite solar cells.

The introduction of this compound into the perovskite lattice can improve stability. For instance, incorporating EA into mthis compound (B1206745) lead iodide (MAPbI3) perovskites has been shown to be an effective strategy for enhancing their stability. rsc.orgrsc.org First-principles calculations indicate that replacing mthis compound (MA) with EA is energetically favorable and improves the stability of the resulting mixed-cation perovskites, particularly when the EA percentage is 50% or higher. rsc.org This is attributed to the larger ionic radius of the EA cation (~2.3 Å) compared to MA (1.8 Å), which can lead to a more stable perovskite structure. rsc.orgrsc.org The tolerance factor, a key indicator of perovskite stability, for mixed MA1-xEAxPbI3 perovskites falls within a favorable range (0.83 to 0.94), suggesting the formation of stable structures. rsc.orgrsc.org

The addition of small amounts of this compound bromide (EABr) and rubidium iodide to CH3NH3PbI3 compounds has been demonstrated to improve both conversion efficiencies and the stability of perovskite solar cells. mdpi.com Over time, the migration of EA to positions of desorbed mthis compound (MA) ions improves the crystal's stability. mdpi.com Devices with the simultaneous addition of EABr and RbI showed superior long-term stability compared to standard MAPbI3 devices. mdpi.com

In lead-free tin-based perovskites, the partial substitution of formamidinium (FA) with the this compound cation can result in a more stable tin perovskite crystal. acs.org This substitution also helps to suppress trap densities. acs.org

Influence on Electronic Band Structure and Optical Absorption Characteristics

The electronic band structure and optical absorption properties of perovskite materials are fundamental to their performance in solar cells. The incorporation of this compound can significantly influence these characteristics.

First-principles calculations have shown that the introduction of EA into MAPbI3 to form mixed-cation MA1-xEAxPbI3 perovskites can tune the electronic band structure. The band gap of these mixed perovskites tends to increase slightly as the concentration of EA increases. rsc.orgrsc.org For example, the calculated band gaps for MA1-xEAxPbI3 were 1.57 eV for x=0.25, 1.61 eV for x=0.50, 1.64 eV for x=0.75, and 1.65 eV for x=1.00. rsc.org This trend is attributed to the distortion of the Pb-I-Pb bond angles, particularly along the c-axis, which plays a significant role in tuning the band gap. rsc.orgrsc.org

In tin-based perovskites, the use of this compound halides (EAX, where X = Cl, Br, I) also affects the optical properties. The introduction of EABr can lead to the widest band gap and lowest absorption due to the substitution of bromide ions. acs.orgnih.gov Conversely, tuning the amount of this compound in Ge-doped FA0.98EDA0.01SnI3 films can control the energy level, leading to a considerable enhancement in the open-circuit voltage (VOC). nih.gov

Strategies for Defect Passivation and Interface Engineering

Defects at the surface and grain boundaries of perovskite films are a major source of non-radiative recombination, which limits device efficiency and stability. This compound compounds have been effectively used in strategies for defect passivation and interface engineering.

Introducing this compound bromide (EABr) at the bottom interface of a perovskite solar cell has been shown to be an effective passivation strategy. nih.govmdpi.com EABr improves the wettability of the substrate, which is beneficial for the deposition of the perovskite film. nih.govmdpi.com It also significantly reduces the amount of unreacted lead iodide (PbI2) at the bottom interface, a major source of defects and degradation. nih.gov Furthermore, EABr can lift the valence band maximum at the bottom of the perovskite, facilitating better hole transfer. nih.govmdpi.com

Organic ammonium (B1175870) salts, including those with this compound, can form low-dimensional perovskite structures that passivate defects at grain boundaries, such as uncoordinated Pb2+, lead clusters, and halide ion vacancies. mdpi.com For example, introducing this compound chloride (EACl) into the perovskite precursor can result in micrometer-sized MAPbI3 films, reducing defects at grain boundaries and surfaces without creating intermediate phases that would negatively affect the bandgap. mdpi.com

The use of dipolar ions like 2-thiophene ethyl ammonium chloride (TEACl) can simultaneously passivate both cationic and anionic defects in perovskite films. researchgate.net This passivation reduces defect density, non-radiative recombination, and electronic disorder, leading to enhanced power conversion efficiency and stability. researchgate.netntu.edu.tw Similarly, the cationic π-conjugated polymer poly[(9,9-bis(3′-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] dibromide (PFNBr) can passivate negatively and positively charged ionic defects at grain boundaries, improving the photoluminescence quantum yield (PLQY) and spectral stability of blue perovskite LEDs. ucl.ac.uk

Impact on Perovskite Crystal Growth and Carrier Transport Dynamics

The incorporation of this compound can influence the crystallization process of perovskite films, affecting their morphology, grain size, and ultimately, carrier transport properties.

The addition of a small amount of this compound (EA) and rubidium (Rb) to CH3NH3PbI3 compounds has been shown to promote crystal growth and increase carrier concentration. mdpi.com First-principles calculations also indicate that the addition of EA can reduce the effective mass and improve carrier mobility. mdpi.com The improved surface morphology of the perovskite layer upon EA addition contributes to better device performance. mdpi.com

In tin-based perovskites, the choice of this compound halide (EAX) plays a role in optimizing crystallinity and crystal orientation. acs.orgnih.govresearchgate.netx-mol.net For instance, regulation with this compound iodide (EAI) can optimize the crystallinity and orientation of the perovskite crystals. acs.orgnih.govresearchgate.netx-mol.net

However, the growth of high-quality single-crystal perovskites is a key strategy for fabricating defect-free devices. While various methods exist for growing single crystals, the composition significantly impacts carrier dynamics. acs.org For example, formamidinium lead bromide (FAPbBr3) single crystals have shown a five-fold longer carrier lifetime and significantly lower dark carrier concentration compared to MAPbBr3 single crystals, leading to very long carrier diffusion lengths. researchgate.net

Development of Lead-Free Tin-Based Perovskite Systems

Concerns about the toxicity of lead have driven research into lead-free perovskite alternatives, with tin-based systems being a promising direction. This compound has been utilized in the development of these materials to enhance their performance and stability.

Tin-based perovskite solar cells (PSCs) have the potential to compete with their lead-based counterparts, but they face challenges related to chemical instability and energy band level mismatch. acs.org The partial substitution of the formamidinium (FA) cation with the this compound (EA) cation has been shown to yield a more stable tin perovskite crystal while also suppressing trap density by as much as an order of magnitude. acs.org This substitution also leads to more favorable energy levels, enhancing charge extraction and reducing carrier recombination. acs.org

The use of various this compound halides (EAX, where X = Cl, Br, I) has been explored to improve the quality of tin-based perovskite films. acs.orgnih.govresearchgate.netx-mol.net While this compound iodide (EAI) can optimize crystallinity, this compound chloride (EACl) has been found to yield the best crystallinity, lowest defect density, and excellent antioxidant capacity. acs.orgnih.govresearchgate.netx-mol.net This leads to significantly improved power conversion efficiency and stability in the resulting devices. acs.orgnih.govresearchgate.netx-mol.net

Investigations into the structural, electronic, optical, and thermoelectric properties of this compound tin iodide (CH3CH2NH3SnI3 or EASnI3) have shown it to be a direct band gap semiconductor with a calculated band gap of around 1.170 eV. sci-hub.se This material exhibits a high absorption coefficient and a high Seebeck coefficient, making it a promising candidate for cost-effective photovoltaic applications. sci-hub.se

Formation and Control of this compound Lead Iodide Impurities

Unintended impurities in perovskite films can be detrimental to device performance. One such impurity that can form during the synthesis of mthis compound lead iodide (MAPbI3) perovskites is this compound lead iodide (EAPbI3).

The formation of EAPbI3 impurities can be triggered by the decomposition of the solvent N,N-dimethylformamide (DMF) at higher temperatures. mdpi.com This decomposition can lead to an organic cation exchange reaction, where this compound (EA+) is formed and subsequently reacts with lead iodide (PbI2) to create the EAPbI3 impurity. mdpi.com The presence of EAPbI3 has been found to be detrimental to the grain growth of the desired MAPbI3 film, which can lower the power conversion efficiency of the solar cell. mdpi.com

Fortunately, the formation of this impurity can be controlled. By reducing the heating time and temperature during the preparation of the precursor solution, the breakdown of DMF and the subsequent formation of EAPbI3 can be effectively eradicated. mdpi.com

Interestingly, while often considered an impurity, this compound lead iodide (EAPbI3) has been synthesized as colloidal nanocrystals. acs.orgresearchgate.net This material was previously thought to be unlikely to form a 3D perovskite structure due to the large size of the EA cation, which results in an unfavorable Goldschmidt tolerance factor. acs.orgresearchgate.net These nanocrystals are highly unstable and sensitive to electron beams, but their stability can be improved by partially replacing the EA+ ions with cesium (Cs+) ions. acs.org

Data Tables

Table 1: Influence of this compound (EA) on Perovskite Properties

Perovskite SystemRole of this compoundObserved EffectsReference(s)
MA1-xEAxPbI3Cationic ModifierEnhanced stability, tunable band gap, comparable optical absorption. rsc.org, rsc.org
CH3NH3PbI3 + EABr + RbIAdditiveImproved conversion efficiency and long-term stability. mdpi.com
FA-based Tin PerovskiteCationic SubstitutionMore stable crystal, suppressed trap density, enhanced charge extraction. acs.org
MAPbI3 with EAClAdditiveReduced defects at grain boundaries and surfaces. mdpi.com
Tin-based Perovskite + EAX (X=Cl, Br, I)AdditiveOptimized crystallinity and orientation, reduced defect density (especially with EACl). researchgate.net, x-mol.net, acs.org, nih.gov

Table 2: Calculated Band Gaps of Mixed MA1-xEAxPbI3 Perovskites

Composition (x)Band Gap (eV)
0.00 (MAPbI3)~1.55 (experimental)
0.251.57
0.501.61
0.751.64
1.00 (EAPbI3)1.65

Source: First-principles calculations. rsc.org

Ferroelectric Organic-Inorganic Hybrid Compounds

The synthesis of ferroelectric this compound halobismuthates typically involves solution-based methods. A common approach is the slow evaporation of a solution containing stoichiometric amounts of the constituent chemicals. For example, crystals of bis(this compound) pentachlorobismuthate(III), (C₂H₅NH₃)₂BiCl₅ (ECB), are obtained by dissolving ethylamine (B1201723) and bismuth(III) oxide (Bi₂O₃) in a concentrated hydrochloric acid (HCl) solution at elevated temperatures (around 320 K). rsc.org As the solution slowly evaporates over several days, white polycrystalline solids of the desired compound are formed. rsc.org

The structure of these hybrid materials consists of an inorganic anionic sublattice, typically composed of halobismuthate units like [BiX₅]²⁻ or [BiX₆]³⁻, and organic this compound cations (C₂H₅NH₃⁺) that occupy the voids within the inorganic framework. rsc.orgresearchgate.netacs.org The anionic part often forms one-dimensional (1D) polymeric chains of corner-sharing or edge-sharing octahedra. researchgate.netnih.govnih.gov For instance, in (C₂H₅NH₃)₂[BiBr₅], the structure features distorted BiBr₆ polyhedra that are corner-shared to create a 1D zig-zag chain. researchgate.net Similarly, (C₂H₅NH₃)₂BiCl₅ contains one-dimensional [BiCl₅]²⁻∞ chains. researchgate.net The this compound cations are situated between these inorganic chains and are linked to them via N-H···X hydrogen bonds. rsc.org

The dimensionality and connectivity of the halobismuthate anions are critical in determining the physical properties of the material. researchgate.net Bismuth-based halides can form a wide variety of crystal structures with dimensionalities ranging from 0D (isolated anionic units) to 2D layers, allowing for the tuning of physicochemical properties through targeted chemical design. acs.orgnih.gov

This compound halobismuthates often exhibit reversible structural phase transitions from a high-temperature paraelectric phase to a low-temperature ferroelectric phase. researchgate.netnih.gov These transitions are driven by complex molecular mechanisms involving both the organic cation and the inorganic anionic sublattice. The transition temperature at which this change occurs is known as the Curie temperature (Tc).

The primary mechanism is often described as a combination of "order-disorder" and "displacive" phenomena. researchgate.netnih.govacs.org

Order-Disorder Component: This mechanism relates to the dynamics of the this compound (EA⁺) cations. researchgate.netacs.org In the high-temperature paraelectric phase, the EA⁺ cations are dynamically disordered, meaning they can adopt multiple orientations or undergo rapid reorientational motions. rsc.org As the material is cooled below the Curie temperature, these cations become ordered, freezing into a specific orientation. rsc.org This ordering process breaks the crystal's center of symmetry, leading to a net dipole moment and the emergence of spontaneous polarization (Ps), a hallmark of ferroelectricity. In bis(this compound) pentachlorobismuthate(III), for example, the EA⁺ cations are disordered over a mirror plane in the paraelectric phase (space group Acam) and become largely ordered in the ferroelectric phase (space group Pca2₁). rsc.org

Displacive Component: This aspect involves the distortion of the inorganic anionic framework. researchgate.netacs.org The ordering of the cations is often coupled with a significant deformation or displacement of the halobismuthate chains. researchgate.netresearchgate.net This distortion of the anionic sublattice contributes significantly to the spontaneous polarization. In some cases, this "displacive" character is considered the dominant factor in the phase transition. rsc.orgresearchgate.netnih.govacs.org

The interplay between the ordering of the this compound cations and the distortion of the inorganic chains governs the ferroelectric properties. For example, in (C₂H₅NH₃)₂[BiBr₅], the paraelectric-ferroelectric phase transition at 160 K is attributed to both the dynamics of the EA⁺ cations and a strong distortion of the 1D anionic network. researchgate.netnih.govacs.org Dielectric measurements confirm these transitions, showing a characteristic step-like anomaly in the dielectric constant at the Curie temperature. researchgate.net

Table 2: Ferroelectric Phase Transition Properties of this compound Halobismuthates

CompoundAbbreviationParaelectric Phase (Space Group)Ferroelectric Phase (Space Group)Transition Temp. (Tc)Spontaneous Polarization (Ps)Source
(C₂H₅NH₃)₂[BiCl₅]ECBAcamPca2₁~190 K1.4 µC/cm² at 180 K acs.org
(C₂H₅NH₃)₂[BiBr₅]EBBAeamPca2₁~160 KN/A researchgate.netnih.govacs.orgacs.org

Design and Synthesis of this compound Halobismuthates

Advanced Functional Materials Utilizing this compound Ionic Liquids

This compound nitrate (B79036) (EAN) is a protic room-temperature ionic liquid that serves as a unique medium for the self-assembly of amphiphilic molecules, such as surfactants and lipids. acs.orgwikipedia.org Much like water, EAN can form a three-dimensional hydrogen-bonding network, which is believed to be a key feature enabling it to support solvophobic self-assembly. acs.orgwikipedia.orgrsc.org This behavior allows for the formation of various ordered nanostructures, including micelles and lyotropic liquid crystals. acs.orgnih.gov

The self-assembly process in EAN is driven by the amphiphilic nature of the solute molecules, which have both a solvophobic (non-polar) and a solvophilic (polar) part. In EAN, the non-polar tails of the amphiphiles aggregate to minimize contact with the polar ionic liquid, while the polar head groups are solvated by the EAN ions. acs.org This leads to the spontaneous formation of aggregates.

Micelle Formation: Numerous studies have demonstrated that both ionic and non-ionic surfactants form micelles in EAN. acs.orgresearchgate.netnih.govnih.gov At low concentrations, surfactants typically form spherical micelles. researchgate.netnih.gov As the concentration increases, a transition to cylindrical or rod-like micelles can occur for some surfactants. researchgate.netnih.govnih.gov The size and shape of these micelles can be tuned by changing the surfactant's molecular structure (e.g., alkyl chain length), concentration, and temperature. nih.gov For example, for nonionic surfactants, decreasing the length of the polar ethoxy chain or increasing temperature can induce a sphere-to-rod transition. nih.gov

Lyotropic Liquid Crystals: At higher surfactant concentrations, more complex, long-range ordered structures known as lyotropic liquid crystals can form. acs.orgnih.gov The phase behavior of surfactants in EAN can be strikingly similar to that in water, with the formation of hexagonal, cubic, and lamellar phases. acs.orgresearchgate.net The specific phase formed depends on the surfactant type, concentration, and temperature. nih.gov

The bulk structure of pure EAN itself is described as nanostructured, resembling a bicontinuous or sponge-like network arising from the segregation of the polar charged groups and the non-polar ethyl groups. rsc.orgnewcastle.edu.aursc.org This inherent nanostructuring of the solvent plays a role in mediating the self-assembly of dissolved amphiphiles.

This compound nitrate (EAN) is also utilized as a solvent medium for creating stable colloidal dispersions of nanoparticles. nih.govrsc.orgscispace.com Achieving colloidal stability is challenging because the high ionic strength of EAN screens long-range electrostatic repulsions, which are a primary stabilization mechanism in conventional solvents like water. nih.gov Therefore, other strategies are required to prevent nanoparticles from aggregating due to attractive van der Waals forces. scispace.com

Stabilization is typically achieved by modifying the nanoparticle surface to create repulsive forces that can overcome interparticle attractions.

Polymer and Surfactant Coatings: A common method is to coat the nanoparticles with polymers (polyelectrolytes) or surfactants. nih.govmdpi.com These coatings provide steric or electrosteric repulsion. For example, polyacrylate-coated maghemite nanoparticles have been successfully transferred from water to EAN, resulting in stable dispersions. nih.gov The polymer chains extend into the ionic liquid, creating a protective layer that prevents the nanoparticle cores from coming into direct contact.

Role of the Interface: The stability of the dispersion is critically dependent on the nature of the interface between the nanoparticle surface and the EAN solvent. scispace.comscispace.comresearchgate.net Factors such as the nanoparticle's surface charge and the nature of its counterions play a crucial role. scispace.comresearchgate.netnih.gov Studies have shown that nanoparticles must maintain a surface charge to be dispersed in EAN. scispace.com The type of counterion associated with the nanoparticle surface can significantly influence the interparticle potential, modulating repulsion and affecting the final structure of the dispersion. scispace.comresearchgate.net For instance, with citrate-coated maghemite nanoparticles, sodium counterions led to well-dispersed particles, while lithium counterions resulted in the formation of small clusters, demonstrating the determining role of the counterion on colloidal stability. researchgate.net

Tuning Stability: The dispersion state can be reversibly controlled. In the case of polyacrylate-coated nanoparticles, adjusting the pH of the EAN medium was found to trigger reversible aggregation. nih.gov This control was not directly due to changes in surface charge as in water, but rather to changes in the solvent quality for the stabilizing polymer chains. nih.gov This finding highlights that the mechanisms governing colloidal stability in ionic liquids are distinct from those in aqueous systems and offer unique ways to tune material properties. nih.govscispace.com

Electrosynthesis of Energy Conversion Materials

This compound compounds, particularly the protic ionic liquid this compound nitrate (EAN), serve as versatile media in the electrosynthesis of advanced materials for energy conversion. rsc.org Their unique properties, such as high ionic conductivity, a wide electrochemical window, and the ability to operate at moderate temperatures without high-pressure vessels, make them effective electrolytes for synthesizing novel material phases. rsc.orgelectrochem.org

A significant application is in the fabrication of manganese oxide (MnOx) catalysts, which are crucial for water oxidation in energy conversion systems. rsc.org The use of EAN as an electrolyte allows for the electrosynthesis of various MnOx phases at temperatures between 100-150°C. rsc.org This process is advantageous because EAN permits the use of water as a reactant at high temperatures without the need for a pressurized system. rsc.org The acidity or alkalinity of the EAN-based electrolyte can be tuned to control the resulting MnOx phase. For instance, films deposited from highly basic media primarily consist of hausmannite (Mn3O4), while those from neutral electrolytes yield birnessite-like MnOx, which exhibits the highest catalytic activity for water oxidation. rsc.org The resulting MnOx films have lower water content, higher conductivity, and improved performance in water oxidation compared to those synthesized through other methods. rsc.org

EAN is also instrumental in the synthesis of nitrogen-doped (N-doped) graphene, a material with excellent catalytic activity towards the oxygen reduction reaction (ORR), a key process in fuel cells. rsc.org In a novel approach, N-doped graphene can be fabricated through the electrochemical exfoliation of graphite. rsc.org In this process, EAN serves a dual role: the nitrate ions act as the exfoliating agent, while the this compound cations function as the in-situ nitrogen doping source. rsc.org This method provides a low-energy and metal-free pathway to produce high-quality N-doped graphene. rsc.org

Furthermore, some protic ammonium-based ionic liquids with nitrate anions, including this compound nitrate, can function as proton donors in the electrosorption of hydrogen in palladium, a process relevant for hydrogen storage and sensing. mdpi.com

Table 1: Electrosynthesis of Energy Conversion Materials Using this compound Nitrate (EAN)

Material Synthesized Role of this compound Nitrate (EAN) Key Research Findings
Manganese Oxide (MnOx) Layers Electrolyte Enables electrosynthesis at moderate temperatures (100-150°C) with water as a reactant without high-pressure vessels. rsc.org The resulting films show high conductivity and superior water oxidation performance. rsc.org The specific MnOx phase (e.g., hausmannite, birnessite) can be controlled by adjusting the electrolyte's pH. rsc.org
Nitrogen-Doped (N-Doped) Graphene Exfoliating and Doping Agent Facilitates a metal-free, low-energy synthesis via electrochemical exfoliation of graphite. rsc.org The nitrate ions exfoliate the graphite, while the this compound cations provide in-situ N-doping, yielding graphene with excellent catalytic activity for the oxygen reduction reaction. rsc.org
Palladium Hydride (for H₂ Electrosorption) Proton Donor Acts as a source of protons for the electrosorption of hydrogen into palladium, which is significant for hydrogen storage applications. mdpi.com

Modulation of Protein Amyloidogenesis by this compound Ionic Liquids

Conversely, studies on other proteins show an inhibitory effect. For instance, this compound nitrate and propylammonium nitrate were found to suppress the amyloid aggregation of insulin (B600854). mdpi.comresearchgate.net The primary reason for this suppression is believed to be the specific affinity and interactions between the ionic liquid and particular amino acid residues within the insulin protein. mdpi.com

The anion of the this compound salt also plays a crucial role. Studies using this compound halides (EAX; X = Cl, Br, I) on proteins like β-lactoglobulin and α-synuclein demonstrated varied effects. researchgate.net this compound bromide (EABr) and this compound iodide (EAI) were found to induce the formation of non-native α-helical structures in both proteins, with EAI showing a particularly enhanced helix-promoting ability. researchgate.net In contrast, this compound chloride (EACl) did not promote helix formation but did suppress amyloid aggregation. researchgate.net This highlights how changing the halide anion can switch the compound's function from a promoter of specific secondary structures to an inhibitor of aggregation. researchgate.net

Table 2: Modulation of Protein Amyloidogenesis by this compound Ionic Liquids

This compound Compound Protein Observed Effect Fibril Morphology/Structural Changes
This compound Nitrate (EAN) Lysozyme (B549824) Enhances amyloidogenesis. acs.orguniroma3.it Leads to thicker amyloid fibrils with a greater electric potential. lib4ri.chresearchgate.net The effect is concentration-dependent. researchgate.net
This compound Nitrate (EAN) Insulin Suppresses amyloid aggregation. mdpi.comresearchgate.net Inhibits the formation of amyloid fibrils. researchgate.net
This compound Chloride (EACl) α-Synuclein, β-Lactoglobulin Suppresses amyloid aggregation. researchgate.net No induction of α-helical structures was observed. researchgate.net
This compound Bromide (EABr) α-Synuclein, β-Lactoglobulin Induces α-helix formation. researchgate.net Promotes the formation of non-native α-helical structures. researchgate.net
This compound Iodide (EAI) α-Synuclein, β-Lactoglobulin Strongly induces α-helix formation. researchgate.net Shows enhanced helix-promoting ability. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers synthesize ethylammonium-based compounds with high purity for structural studies?

  • Methodology : React ethylamine (C₂H₅NH₂) with concentrated hydrobromic acid (HBr) under controlled heating and stirring until complete dissolution of precursors (e.g., Sb₂O₃). Crystallize via slow evaporation at room temperature, ensuring stoichiometric ratios (e.g., 2:1 ethylamine-to-acid ratio). Characterize purity using X-ray diffraction (XRD) and elemental analysis .
  • Key Data : Yield optimization requires precise pH control (pH ~3–4) and solvent evaporation rates (5–7 days for single crystals).

Q. What spectroscopic techniques are critical for characterizing this compound nitrate (EAN) in ionic liquid studies?

  • Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify N–H stretching (3100–3200 cm⁻¹) and nitrate ion vibrations (1380 cm⁻¹). Pair with nuclear magnetic resonance (¹H NMR) to resolve this compound proton environments (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.2 ppm for NH₃⁺) .
  • Validation : Cross-reference with Raman spectroscopy to detect hydrogen-bonding networks between this compound and nitrate ions .

Q. How to calculate equilibrium concentrations of this compound species in aqueous solutions?

  • Methodology : Apply the Henderson-Hasselbalch equation using this compound’s pKa (~10.6). For a 0.32 M C₂H₅NH₃Cl solution:

  • [C₂H₅NH₃⁺] = 0.32 M × (1 / (1 + 10^(pH – pKa)))
  • [C₂H₅NH₂] derived from the dissociation equilibrium. Validate with potentiometric titrations .

Advanced Research Questions

Q. How to design experiments probing this compound nitrate’s phase behavior in binary mixtures (e.g., with ethylene glycol)?

  • Methodology : Use differential scanning calorimetry (DSC) to identify glass transition temperatures (Tg) and phase separation thresholds. Vary molar ratios (e.g., 1:1 EAN:ethylene glycol) and analyze viscosity changes via rheometry. Compare with molecular dynamics (MD) simulations to validate hydrogen-bonding dynamics .
  • Data Contradictions : Address discrepancies in Tg values (±5°C) by standardizing heating/cooling rates (e.g., 10°C/min) and sample hydration levels .

Q. What strategies resolve contradictions in this compound’s membrane permeability data across cell types?

  • Methodology : Use fluorescence-based assays (e.g., calcein leakage) to quantify membrane disruption by this compound derivatives (e.g., MTSEA+). Control for cell-specific factors: lipid composition (cholesterol content), temperature (4°C vs. 37°C), and ionic strength. Cross-validate with electrophysiology (patch-clamp) for K⁺/Ca²⁺ current modulation .
  • Case Study : MTSEA+ influx in pancreatic β-cells showed 30% higher permeability than neurons—attributed to membrane cholesterol variability .

Q. How to model this compound’s role in modulating polymer conformational dynamics using computational tools?

  • Methodology : Employ all-atom MD simulations with force fields (e.g., OPLS-AA) parameterized for ionic liquids. Track radius of gyration (Rg) and solvent-accessible surface area (SASA) of polymers in EAN. Compare with small-angle X-ray scattering (SAXS) data to validate aggregation states .
  • Key Finding : Polyethylene oxide (PEO) in EAN exhibits Rg reductions of 15–20% versus aqueous solutions, indicating solvent-driven compaction .

Q. What experimental parameters influence colloidal stability in this compound nitrate-based ferrofluids?

  • Methodology : Vary counterions (Na⁺ vs. Li⁺) and water content (<20 vol%) in citrate-coated magnetite (Fe₃O₄)/EAN dispersions. Monitor aggregation via dynamic light scattering (DLS) and zeta potential. Use cryo-TEM to image particle networks.
  • Critical Insight : this compound’s bulky cation enhances steric stabilization, but >10 vol% water induces phase separation via reduced dielectric screening .

Q. How to validate synthetic routes for this compound halide perovskites using retrosynthesis tools?

  • Methodology : Input target structures (e.g., (C₂H₅NH₃)₂PbI₄) into AI-driven platforms (e.g., Reaxys/Pistachio) to predict feasible precursors (e.g., PbO₂, HI). Optimize reaction conditions (solvent: DMF; annealing: 100°C) guided by thermogravimetric analysis (TGA). Cross-check phase purity with XRD and photoluminescence (PL) spectra .

Methodological Best Practices

  • Data Management : Archive raw spectra, simulation trajectories, and crystallographic data in repositories (e.g., Zenodo) with DOI links. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Contradiction Resolution : Apply multivariate regression to isolate confounding variables (e.g., trace water in ionic liquids) .
  • Ethical Compliance : Disclose synthetic hazards (e.g., HBr fumes) and obtain institutional review for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.